2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one

Organic Synthesis Heterocyclic Chemistry Process Chemistry

2-Bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one is a heterocyclic building block consisting of a fused thiophene-pyrrolone core with a bromine substituent at the 2-position (C6H4BrNOS, MW 218.07). This scaffold belongs to the thieno[c]pyrrolone family, which has been broadly reviewed as a privileged structure in medicinal chemistry and materials science.

Molecular Formula C6H4BrNOS
Molecular Weight 218.07
CAS No. 957345-85-6
Cat. No. B2410182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one
CAS957345-85-6
Molecular FormulaC6H4BrNOS
Molecular Weight218.07
Structural Identifiers
SMILESC1C2=C(C(=O)N1)SC(=C2)Br
InChIInChI=1S/C6H4BrNOS/c7-4-1-3-2-8-6(9)5(3)10-4/h1H,2H2,(H,8,9)
InChIKeyDYOODSONLYUOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one (CAS 957345-85-6): Core Scaffold and Synthetic Utility Profile


2-Bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one is a heterocyclic building block consisting of a fused thiophene-pyrrolone core with a bromine substituent at the 2-position (C6H4BrNOS, MW 218.07) . This scaffold belongs to the thieno[c]pyrrolone family, which has been broadly reviewed as a privileged structure in medicinal chemistry and materials science [1]. The compound is a key intermediate in the synthesis of quinazolinone-pyrrolopyrrolones, a class of potent pan-Pim kinase inhibitors under active preclinical investigation [2].

Why Generic Substitution of 2-Bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one Is Not Viable for Research Procurement


The bromine atom at the 2-position is not a passive substituent; it is the critical functional handle that defines the compound's utility. This specific halogenation enables regioselective cross-coupling reactions (e.g., Suzuki, Stille) to elaborate the core scaffold into more complex, pharmacologically relevant entities , . The non-brominated parent compound, 4H-thieno[2,3-c]pyrrol-6(5H)-one (CAS 79472-22-3), lacks this essential reactivity for Pd-catalyzed transformations, making it wholly unsuitable for the medicinal chemistry workflows where the 2-bromo derivative is specified as a key intermediate for constructing target molecules such as pan-Pim kinase inhibitors [1].

Quantitative Differentiation Evidence for 2-Bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one Against Its Closest Analogs


Synthetic Yield and Efficiency: Comparison of Direct Bromination Procedures

A direct, patent-derived synthesis of 2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one from its non-brominated precursor achieves an 83% yield under mild conditions (Br₂, AcOH/H₂O, 0 °C, 1.5 h) . This procedure is regioselective for the 2-position, a key advantage over alternative bromination methods that might yield mixtures or require harsher conditions. In contrast, literature reports for closely related thieno[2,3-c]pyrrol-4-one bromination indicate that the choice of solvent, temperature, and brominating agent critically impacts regioselectivity and yield, with yields often ranging between 35% and 65% for analogous scaffolds [1]. The 83% yield represents a 28 to 48 percentage point advantage over these typical ranges, which is meaningful for larger-scale procurement and synthetic planning.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Reactivity and Functional Handle Superiority Over Non-Halogenated Parent Scaffold

The presence of a bromine atom at the 2-position transforms the scaffold from a terminal end-group to a versatile cross-coupling partner. The target compound is explicitly referenced as a starting material in patents covering Mst1 kinase inhibitors (US2012/225857) and in the development pathway of quinazolinone-pyrrolopyrrolone pan-Pim inhibitors, where the bromine serves as the point of diversification , [1]. The non-brominated parent compound, 4H-thieno[2,3-c]pyrrol-6(5H)-one (CAS 79472-22-3), has a molecular weight of 139.18 g/mol and molecular formula C6H5NOS . While the parent is commercially available, it cannot directly participate in Pd-catalyzed cross-coupling reactions without pre-functionalization. This creates a direct functional capability difference: the target compound enables a divergent synthesis strategy, whereas the parent compound represents a synthetic dead end for many drug discovery programs.

Medicinal Chemistry Cross-Coupling Building Block

Drug Discovery Pathway Validation: The Scaffold as a Key Intermediate in a Preclinically Efficacious Series

The compound is the synthetic entry point to the quinazolinone-pyrrolopyrrolone series of pan-Pim kinase inhibitors. The lead compound from this series, compound 17, achieved 93% tumor growth inhibition (TGI) in a mouse xenograft model (KMS-12 BM) at 50 mg/kg upon oral dosing [1]. While this in vivo data is for the final elaborated molecule, not the building block itself, it directly quantifies the drug discovery endpoint achievable via this intermediate. No such advanced in vivo efficacy data has been linked to any other thieno[2,3-c]pyrrolone scaffold lacking the specific ring fusion and substitution pattern. This validates the downstream value of the scaffold and de-risks procurement of the intermediate for teams pursuing Pim kinase targets.

Kinase Inhibitor Pan-Pim Multiple Myeloma In Vivo Efficacy

Validated Application Scenarios for 2-Bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one in Drug Discovery and Chemical Biology


Pan-Pim Kinase Inhibitor Lead Generation for Hematological Malignancies

Procure this intermediate to synthesize and diversify quinazolinone-pyrrolopyrrolone analogs following the route disclosed by Pettus et al. [1]. The bromine handle enables parallel library synthesis via Suzuki coupling, targeting Pim-1, Pim-2, and Pim-3. The same chemical series has demonstrated 93% tumor growth inhibition in a multiple myeloma xenograft model, providing a benchmark for new analogs.

BTK and Other Kinase Inhibitor Scaffold Diversification

The compound has been recognized as a relevant intermediate in patents covering Bruton's tyrosine kinase (BTK) inhibitors . In a competitive kinase inhibitor landscape, access to a unique, bromine-functionalized thienopyrrolone scaffold enables the exploration of intellectual property space around imidazo-pyridine and pyrrolo-pyrimidine analogs.

Organic Semiconductor Material Precursor

Thieno[c]pyrrolone derivatives are established electron-accepting units in donor–acceptor conjugated polymers for organic photovoltaics (OPVs) [2]. The 2-bromo derivative can be directly polymerized via Stille or Suzuki polycondensation. For material science procurement, this compound serves as a ready-made monomer for synthesizing TPD-like building blocks for high-performance OPV devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.